molecular formula C9H17O6PS B14143950 Ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate CAS No. 4195-96-4

Ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate

Cat. No.: B14143950
CAS No.: 4195-96-4
M. Wt: 284.27 g/mol
InChI Key: VSOYGMCILFCTOU-VURMDHGXSA-N
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Description

Ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties and reactivity. It is commonly used in the synthesis of other chemical compounds and has significant applications in agriculture, pharmaceuticals, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate typically involves the reaction of ethyl acetate with dimethyl phosphorochloridothioate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable reagent to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The process involves the use of high-purity reagents and solvents to minimize impurities and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, and alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the formulation of pesticides and herbicides, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphorothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt normal cellular processes and result in various biological effects.

Comparison with Similar Compounds

Ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate can be compared with other similar organophosphorus compounds, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl ((2-((diethoxyphosphinyl)oxy)-1-propenyl)thio)acetate: Similar structure but with diethoxy groups instead of dimethoxy groups.

    Ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)propionate: Similar structure but with a propionate group instead of an acetate group.

These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.

Properties

CAS No.

4195-96-4

Molecular Formula

C9H17O6PS

Molecular Weight

284.27 g/mol

IUPAC Name

ethyl 2-[(Z)-2-dimethoxyphosphoryloxyprop-1-enyl]sulfanylacetate

InChI

InChI=1S/C9H17O6PS/c1-5-14-9(10)7-17-6-8(2)15-16(11,12-3)13-4/h6H,5,7H2,1-4H3/b8-6-

InChI Key

VSOYGMCILFCTOU-VURMDHGXSA-N

Isomeric SMILES

CCOC(=O)CS/C=C(/C)\OP(=O)(OC)OC

Canonical SMILES

CCOC(=O)CSC=C(C)OP(=O)(OC)OC

Origin of Product

United States

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